[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine
Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have unique properties that make it suitable for use in various biochemical and physiological experiments. In
Scientific Research Applications
Photovoltaic Devices
- Results/Outcomes : The obtained complex exhibits green fluorescence with a maximum at 514 nm. Cyclic voltammetry studies yield HOMO, LUMO, and band gap values .
Anti-Tubercular Agents
- Summary : Novel heterocyclic chalcones derived from 1-methyl-1H-pyrazol-4-yl compounds are designed as promising anti-tubercular agents. These compounds are synthesized and evaluated for their efficacy against Mycobacterium tuberculosis strains .
- Results/Outcomes : Specific compounds show potent anti-tubercular activity .
Flavoring
- Summary : The compound [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is relevant in flavoring evaluations .
Cancer Research
- Summary : Pyrazole-containing compounds are explored for their potential in cancer treatment. The pyrazole core favors improved growth inhibition in specific cancer cells .
- Results/Outcomes : Compounds exhibit promising anti-cancer activity .
Imidazole Derivatives
- Summary : Imidazole-containing compounds, including those with 1-methyl-1H-pyrazol-4-yl moieties, are synthesized and evaluated for therapeutic potential. Some derivatives show anti-tubercular activity .
- Results/Outcomes : Specific compounds demonstrate potent anti-tubercular effects .
Organic Light-Emitting Diodes (OLEDs)
- Summary : Cyclometalated Pt (II) complexes, such as the title compound, are efficient for OLEDs. Fine-tuning electronic and photophysical parameters via ligand selection is crucial for enhancing luminescence .
- Results/Outcomes : The synthesized complex exhibits green fluorescence and has potential for OLED applications .
properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQWGEOUTNHKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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